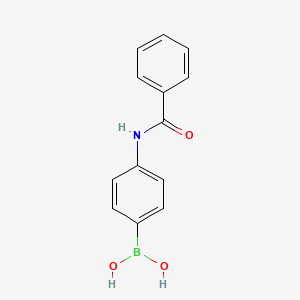

4-Benzamidophenylboronic acid

説明

4-Benzamidophenylboronic acid is an organic compound with the molecular formula C13H12BNO3 It is a boronic acid derivative characterized by the presence of a benzamide group attached to a phenyl ring, which is further bonded to a boronic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamidophenylboronic acid typically involves the reaction of 4-aminophenylboronic acid with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures.

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Purification is typically achieved through recrystallization or chromatography techniques to obtain high-purity products.

化学反応の分析

Types of Reactions: 4-Benzamidophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the benzamide group to amine derivatives.

Substitution: The compound can participate in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with halides to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds.

科学的研究の応用

Pharmaceutical Development

Targeted Drug Delivery:

4-Benzamidophenylboronic acid is utilized as a key intermediate in the synthesis of various pharmaceuticals, especially in developing targeted cancer therapies. Its boronic acid functionality allows for specific interactions with biomolecules, enhancing drug efficacy and selectivity against cancer cells. For instance, it can form reversible covalent bonds with diols present in sugars, which is useful in designing drug delivery systems that respond to physiological conditions like glucose levels .

Enzyme Inhibition:

This compound has also been explored as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. Inhibition of this enzyme can have therapeutic implications for pain management and other conditions .

Organic Synthesis

Catalysis:

this compound serves as a catalyst or a reagent in various organic reactions. Its ability to act as a Lewis acid makes it suitable for facilitating reactions such as Suzuki coupling, where it helps in forming carbon-carbon bonds between aryl halides and boronic acids . This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Material Science

Organic Electronics:

The compound is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its properties facilitate charge transport, enhancing the performance of electronic devices. Research indicates that incorporating this compound into polymer matrices can significantly improve the efficiency and stability of these devices .

Bioconjugation Chemistry

Targeted Delivery Systems:

In bioconjugation applications, this compound can be linked to biomolecules for creating targeted drug delivery systems. This approach is particularly beneficial in cancer therapy, where targeted delivery minimizes side effects and maximizes therapeutic efficacy .

Sensor Technology

Chemical Sensors:

The unique properties of this compound enable its use in developing chemical sensors that selectively bind to specific analytes. This application is vital for environmental monitoring and food safety testing, where detecting low concentrations of hazardous substances is crucial .

Case Studies

作用機序

The mechanism of action of 4-Benzamidophenylboronic acid primarily involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under specific conditions. The boronic acid group interacts with the cis-diol groups, forming a cyclic ester, which can be dissociated by changing the pH .

類似化合物との比較

Phenylboronic Acid: Lacks the benzamide group, making it less selective in binding interactions.

4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a benzamide group, altering its binding properties and applications.

4-Aminophenylboronic Acid: Precursor to 4-Benzamidophenylboronic acid, with different reactivity and applications.

Uniqueness: this compound stands out due to its benzamide group, which enhances its selectivity and binding affinity for specific molecules. This makes it particularly useful in applications requiring high specificity, such as in the development of sensors and drug delivery systems.

生物活性

4-Benzamidophenylboronic acid (4-BAPBA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the biological activity of 4-BAPBA, presenting data from various studies, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

4-BAPBA belongs to the class of phenylboronic acids, which are characterized by the presence of a boronic acid group attached to a phenyl ring. The introduction of an amide group enhances its biological properties, making it a candidate for further investigation in drug development.

Anticancer Activity

Research has demonstrated that phenylboronic acids, including 4-BAPBA, exhibit significant anticancer properties . A study evaluated various phenylboronic acid derivatives for their antiproliferative effects on cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that compounds with specific substitutions on the phenyl ring showed enhanced activity against ovarian cancer cells (A2780) and other cancer types. Notably, 4-BAPBA demonstrated a clear structure-activity relationship, where modifications at the para position significantly influenced its potency .

- Cell Cycle Arrest : The mechanism involves induction of cell cycle arrest at the G2/M phase, which is associated with increased levels of p21 and activation of caspase-3, leading to apoptosis in cancer cells .

- Apoptosis Induction : Flow cytometry analysis confirmed that treatment with 4-BAPBA resulted in increased apoptotic cell populations, indicating its potential as a pro-apoptotic agent .

Antimicrobial Activity

In addition to its anticancer effects, 4-BAPBA has shown antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 4-BAPBA is influenced by its structural features. Several studies have investigated how modifications to the phenylboronic acid core affect its efficacy:

| Modification | Effect on Activity |

|---|---|

| Para-substituted amides | Increased antiproliferative activity |

| Fluorine substitution | Enhanced potency against specific cancer lines |

| Alkyl chain length | Variability in antimicrobial effectiveness |

The introduction of electron-withdrawing groups such as fluorine at specific positions on the aromatic ring has been associated with improved biological activity .

Case Studies and Research Findings

- Cancer Cell Studies : A series of experiments conducted on various cancer cell lines revealed that 4-BAPBA exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative effects compared to controls. The compound's effectiveness was particularly pronounced in ovarian cancer models .

- Antimicrobial Efficacy : In vitro studies showcased that 4-BAPBA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 10 mg/mL. Its mechanism was linked to interference with bacterial cell wall synthesis and metabolic processes .

- Nanoparticle Formulation : Recent advancements have explored the use of boronic acid derivatives in nanoparticle formulations for targeted drug delivery. For instance, PBA-decorated nanoparticles demonstrated enhanced delivery efficiency for mRNA in cancer cells, underscoring the potential of 4-BAPBA in innovative therapeutic strategies .

特性

IUPAC Name |

(4-benzamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BNO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9,17-18H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZVIUZIYYIKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473188 | |

| Record name | 4-BENZAMIDOPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-80-0 | |

| Record name | 4-BENZAMIDOPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。